molecular formula C₁₂H₁₅N₅O₄ B1163992 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one

9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one

Cat. No.: B1163992
M. Wt: 293.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one: is a synthetic intermediate used in the manufacture of entecavir, an antiviral agent primarily used to treat hepatitis B virus infection .

Properties

Molecular Formula

C₁₂H₁₅N₅O₄

Molecular Weight

293.28

Synonyms

2-Amino-9-((3aS,4S,6S)-3a,6-dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl)-1H-purin-6(9H)-one; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring and the subsequent introduction of the hydroxy and amino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of entecavir or other related compounds .

Comparison with Similar Compounds

    Entecavir: The parent compound, used as an antiviral agent.

    Lamivudine: Another nucleoside analog used to treat hepatitis B.

    Adefovir: An antiviral medication used for hepatitis B treatment.

Uniqueness: 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-imino-5H-purin-6-one is unique due to its specific structure, which allows it to be a crucial intermediate in the synthesis of entecavir. Its ability to inhibit multiple steps in the viral replication process makes it a valuable compound in antiviral research and drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.